硼酸 (H310BO3)

概述

描述

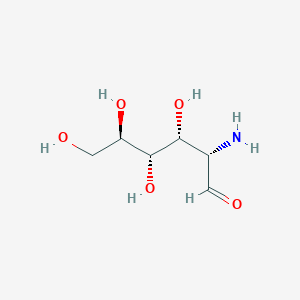

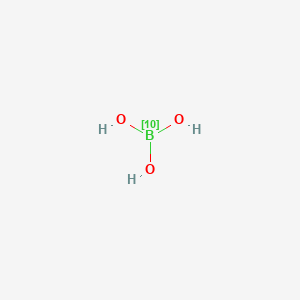

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron. It is often found in nature as the mineral sassolite. Boric acid is commonly used in various industrial, medical, and household applications due to its antiseptic, insecticidal, and flame-retardant properties.

科学研究应用

分子生物学

硼酸是分子生物学中常用的试剂,用于制备诸如Tris Borate EDTA之类的缓冲液 . 它在毛细管和凝胶电泳中也有应用 .

有机合成

硼酸已被证明是有机合成中的多功能催化剂 . 它已成功催化了日常化学实验室中各种有用的有机转化,例如加成、酯化、取代和缩合类型的反应 . 它在合成各种生物重要杂环中涉及的众多多组分反应中也很有用 .

绿色化学

硼酸因其在有机合成中发挥催化剂作用而备受关注,因为其具有商业可得性、在水中的优异溶解性、环境稳定性、易于操作、价格低廉和环保特性 . 它已在各种有机转化中展示了其催化效率 .

工业应用

玻璃和陶瓷工业

玻璃和陶瓷工业高度依赖硼酸,特别是在硼硅酸盐玻璃的生产中 . 这种特殊玻璃以其独特的特性而闻名,包括高耐热性和极低的热膨胀系数

作用机制

Target of Action

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It primarily targets biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors .

Mode of Action

Boric acid interacts with its targets through electron donor-acceptor interactions . As a Lewis acid, it forms complexes with amino- and hydroxy acids, carbohydrates, nucleotides, and vitamins . These interactions are believed to be beneficial for human health .

Biochemical Pathways

Boric acid’s mode of action affects the IL-6/JAK2/STAT3 signaling pathway modulated by AMPK . It also influences the Sema3A/PlxnA1 axis and homocysteine levels . These pathways are crucial for oxidative stress and inflammation, which are pivotal roles in various health conditions .

Pharmacokinetics

Boric acid is well absorbed on oral dosing . Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone . The pharmacokinetics rule out the risk of cumulative poisoning with topical preparations containing low amounts of boric acid .

Result of Action

The molecular and cellular effects of boric acid’s action include the inhibition of biofilm formation and hyphal transformation of Candida albicans . This results in the arrest of fungal growth . In addition, boric acid has been found to alleviate gastric mucosal lesions and decrease reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, improving the overall oxidation state of the body while enhancing antioxidant status .

Action Environment

Boric acid’s action, efficacy, and stability can be influenced by environmental factors. For instance, its absorption and effectiveness can be affected by the pH of the medium . Moreover, its strong neutron absorption capability makes it widely used in nuclear power, military equipment, modern industry, and medicine .

生化分析

Biochemical Properties

Boric acid is known to exert antioxidant and anti-inflammatory effects by activating the activating transcription factor 4 (ATF4) and nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway . This pathway has been reported to control antioxidant status in the eye .

Cellular Effects

Boric acid has been found to alleviate gastric mucosal lesions . It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, thereby improving the overall oxidation state of the body while enhancing antioxidant status .

Molecular Mechanism

The molecular mechanism of Boric acid involves its interaction with various signaling pathways. It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mRNA expression of JAK2 and STAT3 is decreased while the expression of AMPK is increased with Boric acid pretreatment .

Temporal Effects in Laboratory Settings

In laboratory settings, Boric acid has been shown to reduce oxidative stress caused by acute high-dose alcohol consumption . This protective effect was observed with the administration of 50 and 100 mg/kg of Boric acid .

Dosage Effects in Animal Models

In animal models, Boric acid has been shown to protect certain organs (liver, kidney, and brain) from the damaging effects of alcohol by reducing oxidative stress .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: Boric acid can be synthesized through the reaction of borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The reaction is as follows:

Na2B4O7⋅10H2O+2HCl→4B(OH)3+2NaCl+5H2O

Industrial Production Methods: In industrial settings, boric acid is produced by reacting borate minerals such as colemanite or ulexite with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion:

Ca2B6O11⋅5H2O+2H2SO4→3H3BO3+2CaSO4+5H2O

Types of Reactions:

Dehydration: When heated, boric acid undergoes dehydration to form metaboric acid and further heating leads to the formation of boron trioxide.

H3BO3ΔHBO2+H2O

2HBO2ΔB2O3+H2O

Esterification: Boric acid reacts with alcohols to form borate esters.

H3BO3+3ROH→B(OR)3+3H2O

Common Reagents and Conditions:

Dehydration: Elevated temperatures (above 100°C).

Esterification: Alcohols (e.g., methanol, ethanol) and acidic conditions.

Major Products:

Dehydration: Metaboric acid (HBO₂) and boron trioxide (B₂O₃).

Esterification: Borate esters (B(OR)₃).

Chemistry:

Catalysis: Boric acid is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

Buffer Solutions: It is used in buffer solutions to maintain pH stability in chemical reactions.

Biology:

Antiseptic: Boric acid is used as an antiseptic for minor cuts and burns.

Insecticide: It is effective against various insects, including ants and cockroaches.

Medicine:

Eye Wash: Boric acid solutions are used as an eye wash to cleanse and soothe irritated eyes.

Antifungal: It is used in the treatment of fungal infections, particularly in the form of boric acid suppositories.

Industry:

Flame Retardant: Boric acid is used as a flame retardant in textiles and plastics.

Glass Manufacturing: It is used in the production of borosilicate glass, which is known for its thermal resistance.

相似化合物的比较

Boron Trioxide (B₂O₃): A product of boric acid dehydration, used in glass and ceramics manufacturing.

Sodium Borate (Na₂B₄O₇):

Boron Nitride (BN): Used in high-temperature equipment and as a lubricant.

Uniqueness of Boric Acid:

Versatility: Boric acid’s wide range of applications, from household uses to industrial processes, sets it apart from other boron compounds.

Mildness: Its mild antiseptic properties make it suitable for medical and cosmetic applications, unlike the more reactive boron trioxide.

属性

IUPAC Name |

trihydroxy(10B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893936 | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-79-1 | |

| Record name | Boric acid (H310BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [10B]orthoboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about using Boron-10 enriched Boric acid as a starting material in this synthesis?

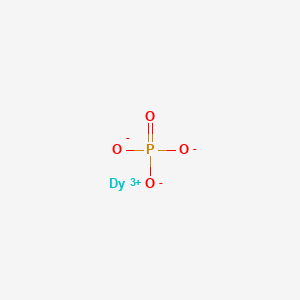

A1: Using Boron-10 enriched Boric acid (H310BO3) as the starting material is crucial because it allows for the direct synthesis of Boron-10 enriched polyhedral boranes [, ]. These compounds have various applications, including their potential use in Boron Neutron Capture Therapy (BNCT), a cancer treatment modality.

Q2: What are the key steps involved in converting Boric acid (H310BO3) to Boron-10 enriched pentaborane(9) (10B5H9)?

A2: The synthesis involves a multi-step process:

Q3: How is 10B5H9 further utilized in the synthesis of anti-10B18H22?

A3: 10B5H9 undergoes a cage expansion reaction when treated with either NaH or tert-butyllithium (t-BuLi) in a 2:1 molar ratio. This generates [M]10B9H14, which then participates in a redox reaction with anhydrous NiCl2 in n-hexane. This final step produces the fused cage compound anti-10B18H22 as the sole solid borane product with a yield of 42% [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

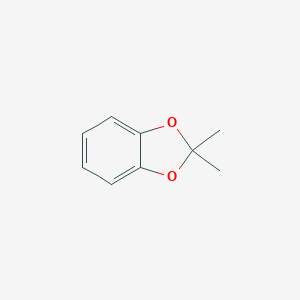

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)